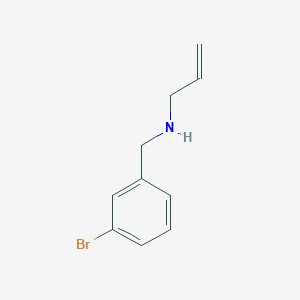

N-(3-溴苄基)-2-丙烯-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Bromobenzyl)-2-propen-1-amine is a chemical compound with the CAS Number: 90389-92-7 . It has a molecular weight of 228.13 .

Molecular Structure Analysis

The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving N-(3-Bromobenzyl)-2-propen-1-amine are not available, there are studies on the reaction of 3-bromobenzyl with other compounds .科学研究应用

合成混合聚大环中的催化胺化反应

Yakushev等人(2016年)的研究描述了使用Pd^0催化的胺化反应合成混合聚大环,其中包含卟啉和氮杂冠醚基团。该过程涉及3-溴苄基取代的氮杂冠醚与丙烷-1,3-二胺进行胺化反应,生成3-(3-氨基丙基)苄衍生物。这些衍生物与间位-(溴苯基)取代的卟啉反应,产生双和三大环共轭物,展示了该化合物在促进复杂分子结构构建中的作用 Yakushev et al., 2016。

合成Chromeno[4,3-c]异喹啉-11-酮的胺化反应

Majumdar和Sarkar(2004年)报道了通过自由基环化选择性合成Chromeno[4,3‐c]异喹啉‐11‐酮的方法。该过程涉及在乙醇中回流处理4-对甲苯磺酸酯基香豆素与N-甲基、N-(2-溴苄)胺,生成4-[N-(2′-溴苄)、N-甲基]氨基香豆素。然后,这些三级胺底物在干苯中与三正丁基锡氯化物和氰硼氢钠回流处理,通过N-(3-溴苄基)-2-丙烯-1-胺合成标题化合物,突显了N-(3-溴苄基)-2-丙烯-1-胺在合成复杂有机分子中的实用性 Majumdar & Sarkar, 2004。

铜催化的胺化反应

Wolf等人(2006年)描述了一种化学和位置选择性的铜催化交叉偶联过程,用于对2-溴苯甲酸进行胺化反应。该方法消除了对酸的保护需求,并产生高产率的N-芳基和N-烷基蒽酰氨基酸衍生物。该研究展示了N-(3-溴苄基)-2-丙烯-1-胺在制备N-(1-芘基)蒽酰氨酸中的应用,用于金属离子选择性荧光传感,展示了该化合物在开发功能材料和传感器中的相关性 Wolf et al., 2006。

钯介导的N-芳基化反应

Grasa等人(2001年)探讨了亲核N-杂环卡宾作为催化剂修饰剂在涉及芳基氯化物、溴化物和碘化物与各种含氮底物的胺化反应中的应用。该研究说明了N-(3-溴苄基)-2-丙烯-1-胺在促进苯甲酮亚胺合成中的有效性,这些亚胺可以轻松转化为一级胺,强调了其在复杂有机合成和新合成方法开发中的作用 Grasa et al., 2001。

钯配合物的合成

Karaca等人(2016年)详细介绍了使用Ag–N-杂环卡宾配合物作为金属转移试剂合成Pd–N-杂环卡宾配合物。然后,新合成的Pd配合物应用于苯胺或胺与溴苯的偶联反应,展示了高催化活性。这种应用标志着该化合物在催化和Pd配合物合成中的实用性,这对于许多有机转化至关重要 Karaca et al., 2016。

作用机制

Target of Action

The primary target of N-(3-Bromobenzyl)-2-propen-1-amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

N-(3-Bromobenzyl)-2-propen-1-amine interacts with tubulin by binding to it . This binding interaction was studied using spectrofluorimetry . The compound perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a crucial part of the cell division process . By disrupting normal microtubule architecture, it inhibits cancer cell viability and shows a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .

Result of Action

The result of N-(3-Bromobenzyl)-2-propen-1-amine’s action is the inhibition of cancer cell proliferation . It achieves this by disrupting the normal architecture of microtubules in cells, thereby affecting cell division and growth .

未来方向

生化分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially altering their function.

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h2-5,7,12H,1,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFXFFNHAJIOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405923 |

Source

|

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893569-90-9 |

Source

|

| Record name | 3-Bromo-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893569-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AN-465/42767473 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B494658.png)

![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)

![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)

![1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol](/img/structure/B494663.png)

![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)

![4-amino-N-{2-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494669.png)

![2-isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B494670.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B494671.png)

![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B494672.png)

![2-[[(1-Phenylethyl)amino]methyl]-5-methylthiophene](/img/structure/B494674.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(1-hydroxybutan-2-yl)amino]methyl}phenoxy)acetamide](/img/structure/B494679.png)

![2-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]ethoxy}ethanol](/img/structure/B494680.png)